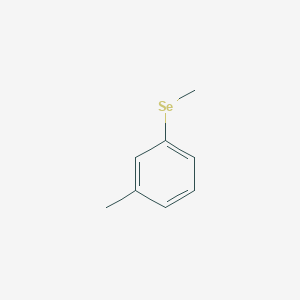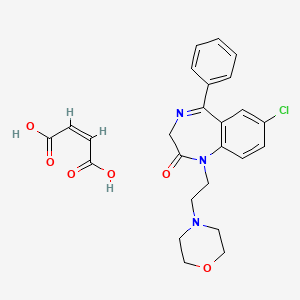
7-Chloro-1,3-dihydro-1-(2-morpholinoethyl)-5-phenyl-2H-1,4-benzodiazepin-2-one maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-1,3-dihydro-1-(2-morpholinoethyl)-5-phenyl-2H-1,4-benzodiazepin-2-one maleate is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This compound, like others in its class, interacts with the central nervous system to produce its effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,3-dihydro-1-(2-morpholinoethyl)-5-phenyl-2H-1,4-benzodiazepin-2-one maleate typically involves the following steps:
Formation of the Benzodiazepine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chloro Group: Chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Morpholinoethyl Group: This step involves nucleophilic substitution reactions.
Formation of the Maleate Salt: The final step involves the reaction of the benzodiazepine with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring purity and yield through optimized reaction conditions, and employing techniques like crystallization and chromatography for purification.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
7-Chloro-1,3-dihydro-1-(2-morpholinoethyl)-5-phenyl-2H-1,4-benzodiazepin-2-one maleate has several applications in scientific research:
Chemistry: Used as a reference compound in analytical studies.
Biology: Studied for its effects on cellular processes and neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other disorders.
Industry: Utilized in the development of pharmaceuticals and as a standard in quality control processes.
作用机制
The compound exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.
相似化合物的比较
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its use in treating anxiety and insomnia.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-Chloro-1,3-dihydro-1-(2-morpholinoethyl)-5-phenyl-2H-1,4-benzodiazepin-2-one maleate is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its interaction with the morpholinoethyl group may also influence its binding affinity and efficacy at GABA receptors.
属性
CAS 编号 |
1061-21-8 |
|---|---|
分子式 |
C25H26ClN3O6 |
分子量 |
499.9 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;7-chloro-1-(2-morpholin-4-ylethyl)-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C21H22ClN3O2.C4H4O4/c22-17-6-7-19-18(14-17)21(16-4-2-1-3-5-16)23-15-20(26)25(19)9-8-24-10-12-27-13-11-24;5-3(6)1-2-4(7)8/h1-7,14H,8-13,15H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI 键 |
KNYVYXXKGWCFFE-BTJKTKAUSA-N |
手性 SMILES |
C1COCCN1CCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
C1COCCN1CCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



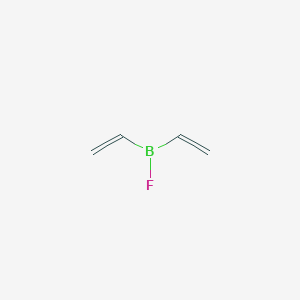
![(1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol](/img/structure/B14750141.png)

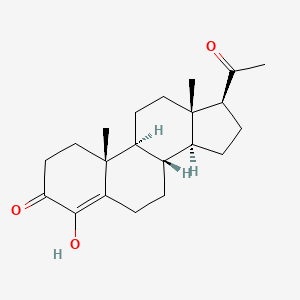
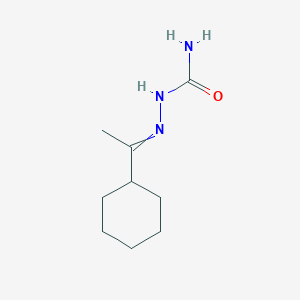
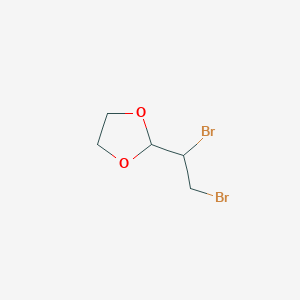

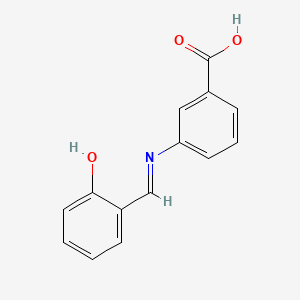
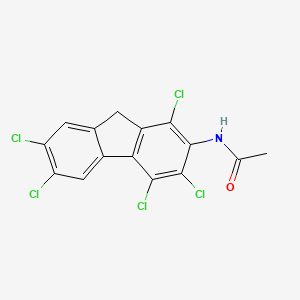
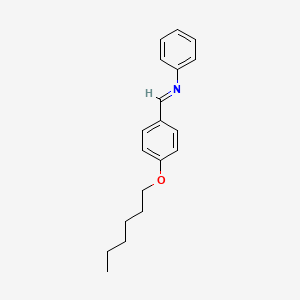
![3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid](/img/structure/B14750196.png)
